molecular formula C9H9IO3 B6295978 (S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid CAS No. 2135332-74-8

(S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid

Cat. No. B6295978
CAS RN: 2135332-74-8
M. Wt: 292.07 g/mol
InChI Key: OEGVXMGFCROBGH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid, also known as (S)-2-hydroxy-3-(4-iodophenyl)propionic acid, is a carboxylic acid with a molecular formula of C9H9IO2. It is a highly polar compound, which is widely used in biochemical research due to its unique properties. It is found in a variety of biological processes, such as in the metabolism of carbohydrates, proteins, and lipids. It is also used in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

1. Medical Imaging

One application of compounds related to (S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid is in medical imaging. Iopanoic acid, a related compound, has been used orally in cholecystography due to its excellent x-ray contrast and minimal toxicity (R. René & S. Mellinkoff, 1959).

2. Material Science

Phloretic acid, a naturally occurring phenolic compound related to this compound, is used in the synthesis of polybenzoxazine. This application is significant in enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation (Acerina Trejo-Machin et al., 2017).

3. Chemical Stability and Liposolubility Enhancement

A derivative of this compound, specifically 2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, has been synthesized to improve chemical stability and liposolubility. This derivative is hydrolyzed to release bioactive compounds (Lei Chen et al., 2016).

4. Anti-Aging Skin Care

In the field of dermatology, a method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide and its application in anti-aging skin care compositions has been developed. This demonstrates the utility of derivatives of this compound in preventing skin wrinkles (Dariusz Wawrzyniak et al., 2016).

5. Flame Retardancy in Textiles

The application of 3-(Hydroxyphenyl phosphinyl) propanoic acid, a related compound, as a flame retardant agent for cellulose fabrics is explored. This highlights its potential in improving the safety features of textiles (Lian-Ping Zhang et al., 2008).

Mechanism of Action

The mechanism of action of “(S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid” is not documented in the available literature .

properties

IUPAC Name

(2S)-2-hydroxy-3-(4-iodophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGVXMGFCROBGH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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